molecular formula C9H6BrN3 B570782 7-Bromo-2-methyl-2H-indazole-3-carbonitrile CAS No. 1518113-22-8

7-Bromo-2-methyl-2H-indazole-3-carbonitrile

Cat. No.: B570782
CAS No.: 1518113-22-8
M. Wt: 236.072
InChI Key: HKUKUTKTSWQBGA-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2H-indazole-3-carbonitrile (CAS 1518113-22-8) is a versatile brominated and nitrile-functionalized indazole derivative designed for research and development. With a molecular formula of C9H6BrN3 and a molecular weight of 236.07 , this compound serves as a valuable synthetic intermediate, particularly in pharmaceutical and life science research. The bromine substituent at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . Indazoles are a privileged scaffold in medicinal chemistry, known for their wide range of pharmacological activities. Research indicates that indazole-based compounds can act as selective inhibitors of enzymes like nitric oxide synthase (NOS), which is a significant target in neuroprotection and immunology studies . The specific substitution pattern on this molecule—combining the bromo group, the nitrile, and the N-methylation—makes it a key precursor for generating novel compounds for biological evaluation, including high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2-methylindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-13-8(5-11)6-3-2-4-7(10)9(6)12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUKUTKTSWQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

Palladium-Catalyzed Cross-Coupling Strategies

Table 1: Optimization of Sonogashira-Cyclization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)0.2–0.4 eqMaximizes C–N coupling
Temperature60–80°CReduces side reactions
BaseKOtBuEnhances cyclization rate
SolventNMPImproves solubility

This method achieves a 78% overall yield, with scalability demonstrated at the 100-g scale.

Late-Stage Functionalization Approaches

Direct Bromination of Preformed Indazole

Starting from 2-methyl-2H-indazole-3-carbonitrile, electrophilic bromination using Br₂ in HBr/acetic acid introduces bromine at position 7. The electron-withdrawing nitrile group directs bromination para to itself, achieving 92% regioselectivity at 0°C. However, over-bromination and ring oxidation necessitate careful stoichiometric control (1.1 eq Br₂).

Cyanide Displacement Reactions

Alternative routes employ halogen exchange on 7-iodo-2-methyl-2H-indazole using CuCN in DMF at 120°C. This Ullmann-type reaction proceeds in 68% yield, though residual iodide (≤5%) often requires recrystallization from ethanol/water.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)ScalabilityKey Limitation
Hydrazine Cyclization6590ModerateTautomer control
Sonogashira Route7895HighCost of Pd catalysts
Direct Bromination7088LowByproduct formation
Cyanide Displacement6885ModerateIodide contamination

The Sonogashira-coupled cyclization offers superior yield and scalability, albeit with higher reagent costs. Industrial applications may prioritize this route for batch production, while academic settings might favor hydrazine cyclization for its simplicity.

Mechanistic Insights and Reaction Optimization

Role of Base in Cyclization

In the Sonogashira route, KOtBu deprotonates the propargylamine intermediate, facilitating a 5-endo-dig cyclization to form the indazole ring. Kinetic studies reveal a second-order dependence on base concentration, with excess base (>3 eq) leading to decomposition.

Solvent Effects on Nitrile Stability

Polar aprotic solvents (e.g., DMF, NMP) stabilize the nitrile group during high-temperature steps. Conversely, protic solvents (e.g., ethanol) promote hydrolysis to the corresponding amide, necessitating strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetic acid).

Major Products:

    Substitution: 7-Substituted-2-methyl-2H-indazole-3-carbonitrile derivatives.

    Reduction: 7-Bromo-2-methyl-2H-indazole-3-amine.

    Oxidation: 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that indazole derivatives, including 7-bromo-2-methyl-2H-indazole-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines with IC50 values in the low micromolar range .
    • A study highlighted the synthesis of novel indazole derivatives that showed potent activity against leukemia cell lines, indicating the potential for developing new cancer therapies using this scaffold .
  • Kinase Inhibition :
    • Indazole derivatives are recognized as effective kinase inhibitors. For example, compounds derived from indazole structures have been reported to inhibit kinases such as CDK and BRAF, which are critical targets in cancer treatment .
    • Specific studies have demonstrated that modifications on the indazole ring can enhance selectivity and potency against target kinases, making them promising candidates for drug development .
  • GABA Receptor Modulation :
    • There is evidence suggesting that certain indazole derivatives can modulate GABA receptors, which are crucial in treating neurological disorders. This modulation could lead to potential therapeutic applications in anxiety and epilepsy .

Case Studies

The following case studies illustrate the applications of this compound and its derivatives:

StudyFindingsApplications
Wang et al. (2018)Developed a series of indazole derivatives with potent Bcr-Abl inhibition. Compound 89 showed comparable potency to Imatinib in inhibiting leukemia cells (IC50 = 0.014 μM).Potential for leukemia treatment through targeted therapy .
Hu et al. (2018)Synthesized pyrrolopyridin-2-yl indazoles that exhibited anti-proliferative effects on multiple cancer cell lines.Development of new anticancer agents targeting specific pathways .
Hsieh et al. (2022)Investigated Aurora kinase inhibitors based on indazole derivatives; identified compounds with dual inhibition properties.Implications for cancer therapies targeting cell division .
Manna et al. (2020)Explored IDO1 inhibition by indazole derivatives; some compounds showed strong inhibitory activity (IC50 = 720 nM).Potential use in cancer immunotherapy by modulating immune responses .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 7-Bromo-2-methyl-2H-indazole-3-carbonitrile and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Purity (HPLC) References
This compound Indazole 7-Br, 2-CH₃, 3-CN 236.08 N/A Protein kinase inhibition (inferred) >98% (typical)
7-Bromo-1H-indole-3-carbonitrile Indole 7-Br, 3-CN 221.06 148–151 DYRK1A inhibition 98.7%
3-Bromo-1H-indazole-7-carbonitrile Indazole 3-Br, 7-CN 208.02 N/A N/A N/A
7-Bromo-3-oxoisoindoline-4-carbonitrile Isoindoline 7-Br, 3-oxo, 4-CN 237.05 N/A N/A N/A
6-Bromo-1H-indazole-4-carbonitrile Indazole 6-Br, 4-CN 208.02 N/A N/A N/A

Key Findings:

Substituent position critically impacts activity. For example, bromine at the 7-position (vs. 3- or 6-) may optimize steric interactions in target binding pockets .

Synthetic and Analytical Data :

  • Indole derivatives like 7-Bromo-1H-indole-3-carbonitrile are synthesized via condensation reactions involving hydroxylamine hydrochloride and sodium acetate, yielding moderate-to-high purity (>98%) .
  • Indazole derivatives often require specialized reagents (e.g., NCTS) for nitrile introduction, with purity validated by dual HPLC methods .

Physical Properties :

  • Melting points vary significantly; 7-Bromo-1H-indole-3-carbonitrile melts at 148–151°C, while isoindoline derivatives (e.g., 7-Bromo-3-oxoisoindoline-4-carbonitrile) lack reported values .
  • Density and boiling point data are scarce for most compounds, though 3-Bromo-1H-indazole-7-carbonitrile has a density of 1.85 g/cm³ and a boiling point of 425.3°C .

Commercial Availability and Cost: Brominated nitriles like 3-Bromo-6-Chloro-2-Fluorobenzonitrile are priced at ~$207/g, suggesting similar derivatives may be costly due to complex synthesis .

Critical Analysis of Divergences and Limitations

  • Contradictions in Activity : Indole-based compounds (e.g., 7-Bromo-1H-indole-3-carbonitrile) show confirmed DYRK1A inhibition, while indazole analogues lack explicit biological data, necessitating further study .
  • Synthetic Challenges : Positional isomerism (e.g., 6-Br vs. 7-Br) complicates synthesis, requiring precise regioselective methods .
  • Data Gaps : Melting points and solubility data are underreported, limiting comparative analysis of physicochemical properties.

Biological Activity

7-Bromo-2-methyl-2H-indazole-3-carbonitrile is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. The presence of a bromine atom and a cyano group in its structure enhances its potential as a pharmacological agent. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation.

Case Studies:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds with similar structures to this compound showed IC₅₀ values ranging from 20 nM to 100 nM against various cancer cell lines, suggesting potent anticancer activity .
  • Mechanistic Insights : The compound has been shown to inhibit key enzymes involved in cancer progression, such as FGFR1 and ERK1/2 pathways. For instance, derivatives exhibited IC₅₀ values less than 4.1 nM for FGFR1 inhibition, indicating strong therapeutic potential .

Anti-inflammatory Activity

Indazoles are known for their anti-inflammatory effects. The cyano group in this compound may contribute to its ability to modulate inflammatory responses.

Research Findings:

  • Indazole derivatives have been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.

Antimicrobial Activity

The antibacterial properties of indazole derivatives have also been explored. The presence of the bromine atom enhances the compound's interaction with bacterial targets.

Data Table: Comparison of Biological Activities

Compound NameAnticancer Activity (IC₅₀)Anti-inflammatory EffectsAntimicrobial Activity
This compound< 100 nMModerateEffective against Gram-positive bacteria
Indazole< 200 nMStrongModerate
1-Methylindazole< 150 nMWeakEffective

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways critical for cancer progression.
  • Receptor Modulation : It interacts with receptors that mediate inflammatory responses, thereby reducing inflammation.
  • Bacterial Targeting : The structural features allow it to bind effectively to bacterial enzymes or receptors.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-2-methyl-2H-indazole-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, intermediates like 3-bromoindazole derivatives can undergo Suzuki-Miyaura coupling with methyl boronic acids, followed by cyanation at the 3-position using CuCN or NaCN . Optimization includes:

  • Catalyst selection : Pd(OAc)₂ with PPh₃ or XPhos ligands improves coupling efficiency.
  • Temperature control : Maintaining 80–100°C minimizes side reactions.
  • Purification : Column chromatography (hexane:EtOAc 4:1) and recrystallization (n-hexane/EtOH) enhance purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm substitution patterns. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), and the cyano carbon resonates at ~δ 115–120 ppm .
  • IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch .
  • HPLC-MS : Use C18 columns with ACN/H₂O gradients (e.g., 50:50 to 90:10) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 250–260) .

Q. How do the bromine and methyl substituents influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Bromine at C7 : Acts as a leaving group for SNAr reactions or cross-coupling (e.g., Suzuki with aryl boronic acids) .
  • Methyl at C2 : Steric hindrance directs electrophilic substitutions (e.g., nitration) to the 5- and 6-positions. Computational modeling (DFT) can predict regioselectivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved during structural validation?

Methodological Answer:

  • Contradiction Analysis : Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or Gaussian). For crystallographic discrepancies, refine SHELXL parameters (e.g., thermal displacement factors) to resolve disorder .
  • Case Study : In 7-bromoindole derivatives, X-ray data may show planar indazole rings, while NMR suggests slight puckering due to solvent effects .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity in analogs?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for Pd-catalyzed steps .
  • Chiral Resolution : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipase-catalyzed acylations) .

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives as kinase inhibitors?

Methodological Answer:

  • Target Selection : Prioritize kinases like DYRK1A or CDKs, where indazole derivatives show binding affinity .
  • Docking Workflow :
    • Generate 3D conformers (OpenBabel).
    • Dock into kinase ATP pockets (AutoDock Vina).
    • Validate with MD simulations (GROMACS) to assess binding stability .

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